molecular formula C5H8O2 B8654728 1-(Oxiran-2-yl)prop-2-en-1-ol

1-(Oxiran-2-yl)prop-2-en-1-ol

Cat. No.: B8654728
M. Wt: 100.12 g/mol
InChI Key: YYUNQECXARGEAQ-UHFFFAOYSA-N
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Description

1-(Oxiran-2-yl)prop-2-en-1-ol is a chiral organic compound with significant importance in various fields of chemistry and biochemistry. This compound features an epoxy group and a hydroxyl group, making it a versatile intermediate in organic synthesis. Its unique stereochemistry, with the (2R,3S) configuration, adds to its value in enantioselective synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxiran-2-yl)prop-2-en-1-ol typically involves the epoxidation of alkenes. One common method is the epoxidation of 3-hydroxy-4-pentene using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions . This reaction proceeds with high stereoselectivity, yielding the desired (2R,3S) isomer.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts or chiral catalysts to ensure high enantioselectivity. Enzymatic methods using epoxide hydrolases have been explored to produce this compound with high optical purity .

Chemical Reactions Analysis

Types of Reactions

1-(Oxiran-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The epoxy group can be reduced to form diols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under basic or acidic conditions.

Major Products

The major products formed from these reactions include diols, ketones, aldehydes, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

1-(Oxiran-2-yl)prop-2-en-1-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Oxiran-2-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The epoxy group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other proteins. This reactivity is exploited in enzyme inhibition studies and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-3-isopropylmalic acid
  • (2R,3S)-isocitric acid
  • (2R,3S)-3-methyloxiran-2-yl phosphonic acid

Uniqueness

1-(Oxiran-2-yl)prop-2-en-1-ol is unique due to its combination of an epoxy and hydroxyl group, which provides a versatile platform for various chemical transformations. Its specific (2R,3S) configuration also makes it valuable in enantioselective synthesis, distinguishing it from other similar compounds .

Properties

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

1-(oxiran-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C5H8O2/c1-2-4(6)5-3-7-5/h2,4-6H,1,3H2

InChI Key

YYUNQECXARGEAQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1CO1)O

Origin of Product

United States

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